N-(3-chloro-2-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

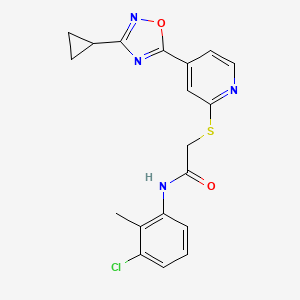

N-(3-chloro-2-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring:

- A 3-chloro-2-methylphenyl group attached to the acetamide nitrogen.

- A thioether linkage connecting the acetamide to a pyridine ring.

- A 3-cyclopropyl-1,2,4-oxadiazole substituent at the 4-position of the pyridine.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-11-14(20)3-2-4-15(11)22-16(25)10-27-17-9-13(7-8-21-17)19-23-18(24-26-19)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSUKLZUMBNQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 373.89 g/mol. Its structure features a chloro-substituted aromatic ring, an oxadiazole moiety, and a pyridine ring linked through a thioether bond. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H20ClN3OS |

| Molecular Weight | 373.89 g/mol |

| LogP | 5.8166 |

| Polar Surface Area | 32.617 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .

A study focusing on oxadiazole derivatives demonstrated their cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others . The compound may share similar mechanisms of action due to its structural components.

Antimicrobial Activity

The biological activity of oxadiazole derivatives also extends to antimicrobial effects. Compounds with this scaffold have demonstrated efficacy against a range of bacterial and fungal pathogens . The presence of the thioether linkage in this compound may enhance its ability to penetrate microbial membranes, thereby increasing its antimicrobial potency.

Inhibition of Enzymatic Activity

The compound has been noted for its inhibitory effects on various enzymes linked to disease processes. For instance, it may inhibit carbonic anhydrase (CA) and butyrylcholinesterase (BChE), both of which are involved in neurological functions and can be targets for neurodegenerative diseases .

Case Study 1: Anticancer Mechanism

In a study published in PubMed Central, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity through MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting potent anticancer properties .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of oxadiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that these compounds had Minimum Inhibitory Concentrations (MICs) as low as 31.25 µg/mL against tested pathogens . This highlights the potential application of this compound in treating infections caused by resistant bacterial strains.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and thioacetamide moieties. For instance, derivatives of 1,3,4-oxadiazole have shown promising in vitro anticancer activity against various cancer cell lines. In particular, compounds similar to N-(3-chloro-2-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide have been synthesized and evaluated for their ability to inhibit cell proliferation in leukemia and breast cancer cell lines .

Case Study: Anticancer Potency

A study demonstrated that certain oxadiazole derivatives exhibited significant inhibition percentages against T-47D breast cancer cells (90.47%) and K-562 leukemia cells (81.58%) at specific concentrations . This indicates the potential of this compound as an effective anticancer agent.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of thiazole and oxadiazole rings. These moieties are known for their effectiveness against various pathogens. Research has indicated that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Comparison of Antimicrobial Efficacy

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Compound A | MIC 31.25 µg/mL | MIC 62.50 µg/mL |

| N-(3-chloro... | Potentially effective | Needs further evaluation |

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may also be beneficial in treating neurodegenerative diseases such as Parkinson's disease. The activation of nuclear receptor-related factor 1 (Nurr1) has been linked to neuroprotection, and compounds similar to this compound are being explored for this purpose .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that ensure high yield and purity. The process typically includes the formation of the thioacetamide linkage followed by cyclization reactions that introduce the oxadiazole ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and synthetic parallels to other acetamide and heterocyclic derivatives are highlighted below.

Structural Analog: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)

Key Similarities :

- Core structure : Both compounds share a thioacetamide backbone linking a substituted phenyl group to a pyridine ring.

Key Differences :

Functional Implications :

- The 3-cyclopropyl-oxadiazole in the target compound may enhance metabolic stability and lipophilicity compared to Compound 2’s styryl groups, which could improve membrane permeability .

Broader Context: 3-Chloro-N-phenyl-phthalimide

Contrasting Features :

Functional Overlap :

- Both compounds utilize chloro-substituted aryl groups , which are common in agrochemicals and pharmaceuticals for modulating reactivity and stability.

Research Implications and Gaps

- Bioactivity : The oxadiazole moiety is associated with antimicrobial and anti-inflammatory properties, but specific studies on the target compound are absent in the evidence.

- Structural Optimization : Comparative analysis with Compound 2 suggests that modifying pyridine substituents (e.g., replacing styryl with oxadiazole) could tune electronic properties for targeted applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step protocols, such as:

- Substitution reactions : Alkaline conditions for coupling aryl halides with heterocyclic alcohols (e.g., pyridinemethanol derivatives) .

- Reduction steps : Acidic conditions with iron powder or catalytic hydrogenation to reduce nitro intermediates to amines .

- Condensation : Use of condensing agents (e.g., DCC, EDC) for amide bond formation between aniline derivatives and activated carboxyl groups .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substitution patterns on aromatic rings and cyclopropane groups. For example, pyridine protons resonate at δ 8.5–9.0 ppm .

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch in acetamide) and ~1250 cm⁻¹ (C-S thioether bond) .

- Chromatography :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, HOMO-LUMO analysis) predict reactivity and electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic regions. The oxadiazole ring exhibits high electron density, making it reactive toward electrophilic substitution .

- HOMO-LUMO gap : A narrow gap (~3.5 eV) suggests potential charge-transfer interactions in biological systems .

- Applications : Predicting binding affinities to enzymes (e.g., cytochrome P450) or receptors via docking simulations .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay conditions : Variations in ATP concentration (1 mM vs. 10 µM) or buffer pH .

- Metabolic stability : Cytochrome P450-mediated oxidation of the cyclopropane moiety alters activity in hepatic microsomal assays .

Q. How does structural modification of the oxadiazole and pyridine moieties affect pharmacological activity?

- SAR insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.